molecular formula C12H16N2O3 B8372532 4-[(2-Nitrophenyl)ethyl]morpholine

4-[(2-Nitrophenyl)ethyl]morpholine

Cat. No. B8372532
M. Wt: 236.27 g/mol
InChI Key: AJDBWRDAVBIXCF-UHFFFAOYSA-N
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Patent
US07309800B2

Procedure details

To a solution of 4-[(2-nitrophenyl)acetyl]morpholine (10 g, 40 mmol) in THF (250 ml) was added borane. THF (1.0M, 60 ml, 60 mmol) and the mixture heated at reflux for 1 h. A further portion of borane. THF (1.0M, 80 ml, 80 mmol) was added and reflux continued for 1 h. The cooled reaction was quenched by addition of hydrochloric acid (concentrated, 8 ml) and left at room temperature for 18 h. The mixture was concentrated under vacuum, basified with aqueous sodium hydroxide (2N) and extracted with ether (3×100 ml). The combined extracts were dried (magnesium sulphate) and the solvent evaporated under vacuum to give a crude sample of 4-[(2-nitrophenyl)ethyl]morpholine (11.42 g), which was used without further purification. Microanalysis: calculated C 61.007, H 6.83, N 11.86; found C 62.38; H, 8.02; N, 9.54.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][C:11]([N:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1)=O)([O-:3])=[O:2].B>C1COCC1>[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][CH2:11][N:13]1[CH2:14][CH2:15][O:16][CH2:17][CH2:18]1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)CC(=O)N1CCOCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
reflux
CUSTOM
Type
CUSTOM
Details
The cooled reaction
CUSTOM
Type
CUSTOM
Details
was quenched by addition of hydrochloric acid (concentrated, 8 ml)
WAIT
Type
WAIT
Details
left at room temperature for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under vacuum
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (magnesium sulphate)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)CCN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 11.42 g
YIELD: CALCULATEDPERCENTYIELD 120.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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